6-Bromo-4-(pyridazin-4-yl)quinoline
Description
Properties
IUPAC Name |
6-bromo-4-pyridazin-4-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3/c14-10-1-2-13-12(7-10)11(4-5-15-13)9-3-6-16-17-8-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUZTCWLOWWNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C3=CN=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Trichloride-Mediated Chlorination
A Chinese patent (CN106432073B) details a high-yield route using phosphorus trichloride (PCl₃) in toluene under reflux conditions. The process involves:
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Cyclization : 3-(4-bromoaniline)ethyl acrylate is cyclized in diphenyl ether at 200–220°C to form 6-bromo-quinolin-4(1H)-one.
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Chlorination : The quinolinone is treated with PCl₃ in toluene, achieving 92.6% yield of 6-bromo-4-chloroquinoline.
Key advantages include scalability (>90% yield) and operational simplicity. However, excess PCl₃ requires careful handling due to corrosivity.
Thionyl Chloride (SOCl₂) Chlorination
An alternative method from the Royal Society of Chemistry employs SOCl₂ to convert 6-bromo-4-hydroxyquinoline-3-carboxylate to the 4-chloro derivative. This method achieves quantitative conversion (100% yield) under milder conditions (80°C for 5 hours).
Table 1: Comparison of Chlorination Methods
Introduction of the Pyridazin-4-yl Group
The 4-chloro substituent in 6-bromo-4-chloroquinoline is replaced with pyridazin-4-yl via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Nucleophilic Aromatic Substitution (NAS)
NAS reactions typically require electron-deficient aromatic systems. A protocol from the Royal Society of Chemistry demonstrates this using amines under Pd catalysis:
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Conditions : 6-bromo-4-chloroquinoline reacts with pyridazin-4-amine in dioxane at 90°C with PdCl₂(PPh₃)₂ and Na₂CO₃.
Limitations include moderate yields and sensitivity to steric hindrance.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers superior regioselectivity. A generalized approach involves:
Table 2: Substitution Method Comparison
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
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Chiral chromatography (e.g., Chiracel® OD) is critical for enantiopure intermediates but adds cost.
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Recrystallization from 2-propanol or ethyl acetate enhances purity (>95%).
Scalability and Industrial Relevance
The PCl₃ route (CN106432073B) is preferred for large-scale synthesis due to:
In contrast, Pd-catalyzed methods, while efficient, face challenges in catalyst recovery and ligand costs.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(pyridazin-4-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The pyridazinyl group can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are used under anhydrous conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 6-amino-4-(pyridazin-4-yl)quinoline or 6-alkoxy-4-(pyridazin-4-yl)quinoline are formed.
Oxidation Products: Quinoline N-oxides are the major products.
Reduction Products: Dihydroquinolines are obtained.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 6-Bromo-4-(pyridazin-4-yl)quinoline is in medicinal chemistry . The compound serves as a scaffold for developing novel therapeutic agents targeting diseases such as cancer, infectious diseases, and neurological disorders. The unique structure enhances its binding affinity to biological targets, making it a promising candidate for drug development.
Biological Studies
In biological studies , this compound is utilized to investigate the mechanisms of action of quinoline derivatives. Researchers are exploring how these compounds interact with various biological pathways, which could lead to new insights into disease mechanisms and potential treatments.
Chemical Biology
Within chemical biology , 6-Bromo-4-(pyridazin-4-yl)quinoline functions as a probe for studying interactions between quinoline-based compounds and biological macromolecules. This application is crucial for understanding how these compounds can influence cellular processes and signaling pathways.
Material Science
The compound also shows promise in material science , where it is being examined for its potential use in developing organic semiconductors and advanced materials. Its unique electronic properties could lead to innovations in electronic devices and materials.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 6-Bromo-4-(pyridazin-4-yl)quinoline. For example, research on ruthenium(II) complexes incorporating this compound demonstrated cytotoxicity against cervical cancer cells (HeLa), indicating its potential as an anticancer agent . The study utilized various spectroscopic methods to characterize the complexes and assess their biological activity.
Antiviral Properties
Another study explored the antiviral properties of quinoline analogues, where structural optimization led to compounds exhibiting potent activity against enterovirus D68 (EV-D68). The research indicated that modifications at the 6-position of the quinoline core significantly influenced antiviral potency, suggesting that similar strategies could be applied to optimize 6-Bromo-4-(pyridazin-4-yl)quinoline for antiviral applications .
Antitubercular Activity
Additionally, derivatives of quinolines have been evaluated for antitubercular activity. Compounds similar to 6-Bromo-4-(pyridazin-4-yl)quinoline showed promising results in inhibiting Mycobacterium tuberculosis growth, indicating a potential pathway for developing new antitubercular agents .
Mechanism of Action
The mechanism of action of 6-Bromo-4-(pyridazin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, receptors, and signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the quinoline scaffold.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural analogs and their properties:
Biological Activity
6-Bromo-4-(pyridazin-4-yl)quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
6-Bromo-4-(pyridazin-4-yl)quinoline has the following chemical structure:
- Molecular Formula : C10H7BrN2
- CAS Number : 1086063-18-4
This compound features a bromine atom at the 6-position and a pyridazine ring at the 4-position of the quinoline backbone, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that 6-Bromo-4-(pyridazin-4-yl)quinoline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Method |
|---|---|---|
| Escherichia coli | 10 mg/mL | Agar well diffusion |
| Staphylococcus aureus | 20 mg/mL | Agar well diffusion |
| Klebsiella pneumoniae | 15 mg/mL | Broth dilution |
The compound demonstrated effectiveness against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli and Methicillin-resistant Staphylococcus aureus (MRSA), with the highest activity noted in specific derivatives synthesized from it .
Anticancer Properties
Studies have also explored the anticancer potential of 6-Bromo-4-(pyridazin-4-yl)quinoline derivatives. In vitro assays showed that certain derivatives can inhibit cancer cell proliferation effectively.
| Cancer Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HeLa (Cervical cancer) | 5.5 | MTT Assay |
| MCF7 (Breast cancer) | 7.2 | MTT Assay |
| A549 (Lung cancer) | 6.0 | MTT Assay |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .
The biological activity of 6-Bromo-4-(pyridazin-4-yl)quinoline is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : It has been shown to intercalate with DNA, disrupting replication and transcription processes.
- Signal Transduction Pathways : The compound can modulate various signaling pathways that regulate cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by Ramesh et al. synthesized multiple derivatives of 6-bromoquinolin-4-ol, a related compound, revealing significant antibacterial activity against WHO priority pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The most potent derivative exhibited an MIC value comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a separate investigation, derivatives of 6-Bromo-4-(pyridazin-4-yl)quinoline were evaluated for their anticancer effects on HeLa cells. The study reported that compounds with specific substitutions on the quinoline ring displayed enhanced cytotoxicity, suggesting structure-activity relationships that warrant further exploration .
Q & A
Q. What are the optimal synthetic routes for preparing 6-Bromo-4-(pyridazin-4-yl)quinoline?
Methodological Answer: The synthesis typically involves cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling between 6-bromo-4-chloroquinoline (CAS 65340-70-7) and pyridazin-4-ylboronic acid derivatives under reflux conditions (80°C, 1,4-dioxane/H₂O) yields the target compound. Key intermediates like 6-bromo-4-chloroquinoline are synthesized via Friedländer condensation or halogenation of quinoline precursors . Optimization of reaction parameters (e.g., catalyst loading, solvent ratios) is critical for achieving yields >70%. Characterization via (e.g., δ 8.5–9.0 ppm for quinoline protons) and ESI-MS confirms structural integrity .
Q. How can researchers characterize the purity and structure of 6-Bromo-4-(pyridazin-4-yl)quinoline?
Methodological Answer: Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%).
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., pyridazine protons at δ 7.5–8.5 ppm).
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H] at m/z 318.0).
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Q. What are the common intermediates in the synthesis of quinoline-pyridazine hybrids?
Methodological Answer: Key intermediates include:
- 6-Bromo-4-chloroquinoline : Synthesized via chlorination of 6-bromoquinoline using POCl₃ .
- Pyridazin-4-ylboronic esters : Prepared via Miyaura borylation of 4-bromopyridazine.
- Cross-coupled adducts : Post-coupling intermediates often require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for 6-Bromo-4-(pyridazin-4-yl)quinoline derivatives?
Methodological Answer:
- Functional Group Variation : Introduce substituents (e.g., -CF₃, -OCH₃) at the quinoline 2- or pyridazine 3-positions to assess electronic effects.
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or cancer cell lines (e.g., NCI-60 panel) to correlate structural modifications with activity. For example, bromine at C6 enhances electrophilicity, potentially improving binding to hydrophobic pockets .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. How should researchers resolve contradictions in biological activity data for quinoline derivatives?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values.
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects.
- Mechanistic Studies : Employ techniques like surface plasmon resonance (SPR) to validate direct target engagement .
Q. What strategies optimize the solubility and bioavailability of 6-Bromo-4-(pyridazin-4-yl)quinoline?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the quinoline nitrogen.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility.
- LogP Reduction : Replace bromine with polar groups (e.g., -OH, -NH₂) while monitoring SAR trade-offs .
Notes for Rigorous Research Design
- Framework Application : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Contradiction Management : Cross-validate synthetic protocols using multiple literature sources (e.g., compare methods in vs ).
- Ethical Compliance : Ensure all biological testing adheres to institutional review board (IRB) guidelines, particularly for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
